molecular formula C12H19N3 B13919689 n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 163165-83-1

n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B13919689
CAS No.: 163165-83-1
M. Wt: 205.30 g/mol
InChI Key: IYWXWVPJOGFZQV-UHFFFAOYSA-N
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Description

n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected through an ethanamine chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyridin-2-ylmethyl Intermediate: This can be achieved through the reaction of pyridine with a suitable alkylating agent.

    Coupling with Pyrrolidine: The pyridin-2-ylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the ethanamine chain.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • n-(Pyridin-2-ylmethyl)-2-(morpholin-1-yl)ethan-1-amine
  • n-(Pyridin-2-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine

Uniqueness

n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of both a pyridine and a pyrrolidine ring, which may confer distinct biological activities compared to its analogs.

Properties

CAS No.

163165-83-1

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C12H19N3/c1-2-6-14-12(5-1)11-13-7-10-15-8-3-4-9-15/h1-2,5-6,13H,3-4,7-11H2

InChI Key

IYWXWVPJOGFZQV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=CC=CC=N2

Origin of Product

United States

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